N,N-diethyl-4-(thiazol-2-yl)aniline

Description

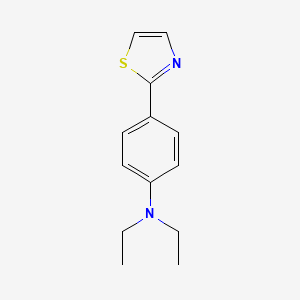

Chemical Structure and Properties N,N-Diethyl-4-(thiazol-2-yl)aniline is an aromatic amine derivative featuring a benzene ring substituted with a thiazol-2-yl group at the para position and an N,N-diethylamino group. The molecular formula is C₁₃H₁₇N₂S (calculated based on substituent additions to the core structure ). The compound’s structural uniqueness arises from the electron-rich thiazole heterocycle and the bulky diethylamino group, which influence its electronic and steric properties.

Synthesis Synthetic routes often involve coupling reactions. For example, Stille cross-coupling using precursors like N,N-diethyl-4-(tributylstannyl)aniline and brominated thiazole derivatives under palladium catalysis has been reported . Alternatively, diazo coupling with 2-amino-5-nitrothiazol and N,N-diethylaniline yields azo derivatives .

Properties

Molecular Formula |

C13H16N2S |

|---|---|

Molecular Weight |

232.35 g/mol |

IUPAC Name |

N,N-diethyl-4-(1,3-thiazol-2-yl)aniline |

InChI |

InChI=1S/C13H16N2S/c1-3-15(4-2)12-7-5-11(6-8-12)13-14-9-10-16-13/h5-10H,3-4H2,1-2H3 |

InChI Key |

FENHRKYWSANTIV-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparative Insights:

Heterocyclic Modifications :

- Replacing thiazole with benzo[d]thiazole (3a) increases aromaticity and molecular weight, enhancing fluorescence properties for imaging applications .

- Thiazolo[4,5-b]pyridine (3f) introduces a fused pyridine ring, improving binding affinity to viral proteases .

Amino Group Variations: N,N-Dimethyl analogues (e.g., C₁₁H₁₃N₂S) exhibit reduced steric hindrance compared to diethyl derivatives, favoring faster reaction kinetics in catalysis . N-Ethyl-N-(2-hexoxyethyl) derivatives (C₁₉H₂₇N₅O₃S) incorporate flexible alkoxy chains, improving solubility in nonpolar solvents for dye applications .

Functional Group Additions :

- Diazenyl linkages (e.g., in C₁₃H₁₇N₅O₂S ) enable π-conjugation, shifting UV-Vis absorption maxima to near-infrared (NIR) regions for photodynamic therapy .

- Nitro groups (e.g., in 3j, 3l ) enhance electrophilicity, facilitating nucleophilic substitutions in drug design .

Biological Activity: AChE Inhibition: Derivatives with oxadiazole moieties (e.g., C₂₂H₂₅N₅OS ) show IC₅₀ values <10 μM, attributed to hydrogen bonding with enzyme active sites . Anticancer Potential: Pyrazoline-bearing derivatives (e.g., C₂₃H₂₈N₄ ) induce apoptosis via mitochondrial pathway modulation .

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Compounds

Table 2: Thermal and Crystallographic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.